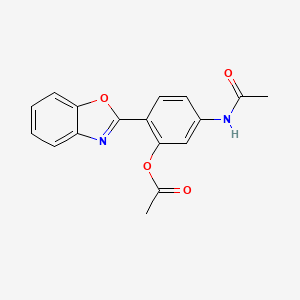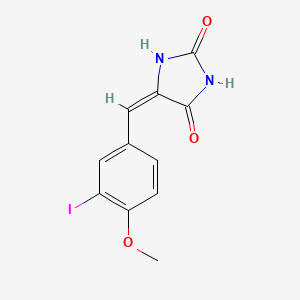
4-(4-methoxyphenyl)-5-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-methoxyphenyl)-5-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, also known as MPTT, is a chemical compound that belongs to the class of 1,2,4-triazole derivatives. MPTT has been the subject of scientific research due to its potential applications in various fields, including medicine and agriculture.
Aplicaciones Científicas De Investigación
4-(4-methoxyphenyl)-5-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has been the subject of scientific research due to its potential applications in various fields. In medicine, this compound has been investigated for its anticancer properties. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. This compound has also been investigated for its potential use as an antimicrobial agent. Studies have shown that this compound has antimicrobial activity against various bacteria and fungi.
In agriculture, this compound has been investigated for its potential use as a herbicide. Studies have shown that this compound inhibits the growth of weeds by inhibiting the activity of photosystem II, a key component of the photosynthetic machinery in plants. This compound has also been investigated for its potential use as a growth regulator in plants. Studies have shown that this compound promotes the growth of plants by stimulating the activity of various enzymes involved in plant growth and development.
Mecanismo De Acción
The mechanism of action of 4-(4-methoxyphenyl)-5-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione varies depending on its application. In cancer cells, this compound induces apoptosis by activating the caspase pathway, a key pathway involved in programmed cell death. This compound also inhibits angiogenesis by inhibiting the activity of vascular endothelial growth factor (VEGF), a key regulator of blood vessel formation. In bacteria and fungi, this compound inhibits growth by disrupting the cell membrane and inhibiting the activity of key enzymes involved in cell wall synthesis and energy production. In plants, this compound inhibits the activity of photosystem II by binding to the D1 protein, a key component of the photosynthetic machinery.
Biochemical and Physiological Effects
This compound has various biochemical and physiological effects depending on its application. In cancer cells, this compound induces apoptosis and inhibits angiogenesis, leading to the inhibition of tumor growth. In bacteria and fungi, this compound disrupts the cell membrane and inhibits the activity of key enzymes involved in cell wall synthesis and energy production, leading to cell death. In plants, this compound inhibits the activity of photosystem II, leading to the inhibition of photosynthesis and plant growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(4-methoxyphenyl)-5-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has various advantages and limitations for lab experiments depending on its application. In cancer research, this compound has the advantage of inducing apoptosis and inhibiting angiogenesis, which are key processes involved in tumor growth. However, this compound has the limitation of being toxic to normal cells, which limits its potential use in cancer therapy. In microbiology research, this compound has the advantage of being a broad-spectrum antimicrobial agent, which can be used to treat various bacterial and fungal infections. However, this compound has the limitation of being toxic to human cells, which limits its potential use in human medicine. In plant research, this compound has the advantage of promoting plant growth and development, which can be used to improve crop yields. However, this compound has the limitation of being toxic to certain plant species, which limits its potential use as a herbicide.
Direcciones Futuras
There are several future directions for the research on 4-(4-methoxyphenyl)-5-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. In medicine, future research should focus on optimizing the synthesis of this compound to improve its efficacy and reduce its toxicity to normal cells. Future research should also investigate the potential use of this compound in combination with other anticancer agents to improve its efficacy. In agriculture, future research should focus on developing this compound derivatives with improved selectivity and reduced toxicity to non-target organisms. Future research should also investigate the potential use of this compound as a growth regulator in crops to improve their yield and quality.
Conclusion
In conclusion, this compound is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound has been investigated for its anticancer properties, antimicrobial activity, and potential use as a herbicide and growth regulator in plants. The synthesis of this compound has been optimized to improve yield and purity, and various modifications have been made to the reaction conditions to produce this compound with specific properties. The mechanism of action of this compound varies depending on its application, and this compound has various biochemical and physiological effects depending on its application. This compound has various advantages and limitations for lab experiments depending on its application, and there are several future directions for the research on this compound.
Métodos De Síntesis
4-(4-methoxyphenyl)-5-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione can be synthesized through a multistep process that involves the reaction of 4-methoxybenzaldehyde with 2-methylphenylhydrazine to produce 4-(4-methoxyphenyl)hydrazinyl)-2-methylbenzene. The resulting compound is then reacted with thiosemicarbazide in the presence of acetic acid to produce this compound. The synthesis of this compound has been optimized to improve yield and purity, and various modifications have been made to the reaction conditions to produce this compound with specific properties.
Propiedades
IUPAC Name |
4-(4-methoxyphenyl)-3-(2-methylphenyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c1-11-5-3-4-6-14(11)15-17-18-16(21)19(15)12-7-9-13(20-2)10-8-12/h3-10H,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTLOZGNDKDTRQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NNC(=S)N2C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-cyclohexyl-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5848030.png)
![3-methyl-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]butanamide](/img/structure/B5848043.png)


![N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5848065.png)



![isobutyl 4-{[3-(2-furyl)acryloyl]amino}benzoate](/img/structure/B5848083.png)

![{[7,7-dimethyl-2-(methylthio)-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidin-4-yl]thio}acetic acid](/img/structure/B5848096.png)
![N-{[(4-fluorophenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5848103.png)
